Product packaging for Methyl 5-carbamoyl-2-methylbenzoate(Cat. No.:CAS No. 99060-41-0)

Methyl 5-carbamoyl-2-methylbenzoate

Cat. No.: B2594130
CAS No.: 99060-41-0
M. Wt: 193.202
InChI Key: NNTZSBMYGSJCLA-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-methylbenzoate (CAS 99060-41-0) is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This methyl benzoate derivative features both a carboxamide group and a methyl ester group on its aromatic ring, making it a valuable building block in organic synthesis and medicinal chemistry research . The specific arrangement of its functional groups suggests its primary utility as a key intermediate in the design and development of more complex molecules, particularly in pharmaceutical research where such scaffolds are often employed . Researchers can utilize this compound for various applications, including as a precursor in the synthesis of specialized chemicals or for probing biological activity. The structure, defined by the SMILES string CC1=C(C=C(C=C1)C(=O)N)C(=O)OC, provides multiple sites for chemical modification, allowing for further functionalization to create a diverse library of compounds for screening and development . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B2594130 Methyl 5-carbamoyl-2-methylbenzoate CAS No. 99060-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-carbamoyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTZSBMYGSJCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99060-41-0
Record name methyl 5-carbamoyl-2-methylbenzoate
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Synthetic Methodologies and Pathway Elucidation

Established Synthetic Routes to Methyl 5-Carbamoyl-2-Methylbenzoate and Analogues

The creation of specifically substituted benzene (B151609) derivatives like this compound hinges on the directing effects of the substituents. The order of functional group introduction is paramount to achieving the desired isomer. libretexts.orgfiveable.me

The synthesis of polysubstituted benzenes requires a strategic approach, often working backward from the target molecule to determine the optimal sequence of reactions. The directing effects of the substituents already on the ring dictate where subsequent groups will be added. For a molecule like this compound, the methyl group is an ortho-, para-director, while the carbamoyl (B1232498) and ester groups are meta-directors. This necessitates a synthetic plan that carefully orchestrates the introduction of these functionalities to achieve the desired 1,2,4-substitution pattern. libretexts.orgfiveable.me

A plausible retrosynthetic analysis would involve disconnecting the ester and amide functionalities, leading back to a key intermediate such as 2-methyl-5-carboxybenzoic acid. The challenge then lies in the selective functionalization of a simpler starting material, such as toluene. One common strategy involves the Friedel-Crafts acylation of toluene, which would primarily yield the para-substituted product due to the directing effect of the methyl group. Subsequent oxidation of the methyl group and the introduced acyl group, followed by amidation and esterification, could lead to the desired product. However, the sequence of these transformations is critical to avoid unwanted side reactions and to ensure the correct regiochemistry. youtube.comyoutube.com

The development of palladium-catalyzed reactions has provided powerful tools for the regioselective synthesis of complex aromatic compounds. For instance, methods involving the activation of C(sp²)–H bonds can offer direct and efficient routes to functionalized benzenes. acs.org While not explicitly detailed for this compound, these advanced techniques hold promise for more streamlined and selective syntheses.

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. whiterose.ac.uk The formation of both the ester and amide bonds in this compound can be facilitated by various catalysts.

Esterification: The synthesis of methyl benzoates from benzoic acids and methanol (B129727) is commonly achieved through acid catalysis. mdpi.com Solid acid catalysts, such as those based on zirconium and titanium, have shown excellent activity in these reactions. mdpi.com For example, a titanium-zirconium solid acid has been successfully used to catalyze the esterification of various substituted benzoic acids with methanol. mdpi.com Lipases, a type of enzyme, also serve as effective biocatalysts for esterification, offering a greener alternative to traditional chemical methods. nih.gov

Amidation: The direct amidation of esters is a challenging transformation but can be achieved using specific catalysts. rsc.orgresearchgate.net Niobium pentoxide (Nb₂O₅) has been identified as a highly active heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net Palladium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have also been employed for the cross-coupling of aryl esters and anilines to form amides. mdpi.com Nickel-catalyzed reductive amidation reactions using isocyanates represent another innovative approach. acs.org Furthermore, biocatalytic methods using enzymes are gaining traction for amide bond formation due to their high selectivity and mild reaction conditions. researchgate.netnih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability and transformation of key precursors. A common starting material for analogous structures is salicylic (B10762653) acid, which can undergo methylation, chlorosulfonation, amination, and esterification to yield related compounds like methyl 2-methoxy-5-sulfamoylbenzoate. patsnap.comguidechem.comgoogle.comgoogle.com

A synthetic strategy for a related benzoic acid core structure started from 2-iodobenzoic acid, which was converted to 2-phenoxybenzoic acid. researchgate.net This intermediate was then coupled with an amine to form an amide, which could be further functionalized. researchgate.net Another approach involves the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid. sioc-journal.cn

For the specific synthesis of this compound, a logical precursor would be 2-methyl-5-nitrobenzoic acid . This intermediate can be synthesized by the nitration of p-toluic acid. The nitro group can then be reduced to an amino group, which is subsequently converted to the carbamoyl group. Finally, esterification of the carboxylic acid would yield the target molecule. Each of these transformations requires careful selection of reagents and conditions to ensure high yields and purity.

For instance, the ammonolysis of dimethyl terephthalate (B1205515) proceeds through the monoamide intermediate, methyl 4-carbamoylbenzoate, before forming terephthalamide. researchgate.net This highlights the stepwise nature of such transformations.

Green Chemistry Principles in Synthesis Optimization

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. numberanalytics.comnumberanalytics.commdpi.combio-conferences.orgpnas.org This involves designing safer chemicals and processes that reduce waste, energy consumption, and the use of hazardous substances. numberanalytics.comnumberanalytics.commdpi.com

Key principles of green chemistry relevant to the synthesis of this compound include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled, reducing waste. whiterose.ac.uknumberanalytics.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water or solvent-free conditions. semanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. numberanalytics.com

The development of biocatalytic processes, such as using enzymes for amidation and esterification, is a significant step towards greener synthesis. researchgate.netnih.gov These reactions often occur in aqueous media under mild conditions, offering high selectivity and reducing the formation of by-products. mdpi.comucl.ac.uk Solvent-free reaction conditions, where reactants are heated directly or triturated with a catalyst, also represent a greener approach. semanticscholar.org

Enantioselective Synthesis of Chiral Analogues

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. uwindsor.calongdom.org While this compound itself is not chiral, the development of synthetic methodologies for its chiral analogues is a significant area of research.

Asymmetric synthesis aims to produce a chiral product with a preference for one stereoisomer. uwindsor.ca This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. uwindsor.canih.gov

Organocatalysis: Chiral small organic molecules can be used to catalyze enantioselective reactions. mdpi.com For example, chiral phosphoric acids have been effectively used in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines. nih.gov These Brønsted acids can also catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes. researchgate.net

Metal-Catalyzed Asymmetric Reactions: Chiral ligands coordinated to a metal center can induce enantioselectivity in a variety of transformations. Chiral dirhodium catalysts, for instance, have been used for the site-selective and stereoselective activation of C-H bonds. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. The use of chiral oxazolidinones in the acylation and subsequent alkylation to produce α-chiral bicyclo[1.1.1]pentanes is a prime example. nih.gov

The synthesis of axially chiral compounds, which possess a chiral axis due to restricted rotation around a single bond, is another important area of asymmetric synthesis. longdom.orgmdpi.comnih.gov These compounds are valuable as chiral ligands and in the synthesis of natural products. longdom.org

Reactivity Profiles and Mechanistic Investigations

Chemical Transformations Involving the Ester Moiety

The ester group is a primary site for nucleophilic acyl substitution reactions.

The aminolysis of esters, including aromatic esters like Methyl 5-carbamoyl-2-methylbenzoate, is a fundamental reaction that converts an ester into an amide. Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with both pathways having similar activation energies. numberanalytics.com

The general mechanism for the aminolysis of an ester involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxy group and form the corresponding amide.

In the case of this compound, the reaction with an amine (R-NH₂) would proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester group.

Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom has a positive charge.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, a step that can be facilitated by other amine molecules acting as a general base. numberanalytics.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxy (B1213986) group (-OCH₃) as a leaving group.

Formation of the Amide: The final product is the corresponding N-substituted amide, along with methanol (B129727).

Computational studies have highlighted that general base catalysis by a second molecule of the amine significantly lowers the activation energy of the reaction, making the stepwise mechanism more favorable. numberanalytics.comlibretexts.org The presence of the carbamoyl (B1232498) and methyl groups on the benzene (B151609) ring of this compound can influence the reaction rate through electronic and steric effects, though the fundamental mechanism remains the same.

Hydrolysis: The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. wikipedia.org Water then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed. wikipedia.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a strong nucleophile and directly attacks the carbonyl carbon of the ester. wikipedia.org This forms a tetrahedral intermediate which then collapses to yield the carboxylic acid and a methoxide (B1231860) ion. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt. wikipedia.org

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. numberanalytics.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would result in the formation of Ethyl 5-carbamoyl-2-methylbenzoate and methanol. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. wikipedia.org

Reactions at the Carbamoyl Group

The carbamoyl group (-CONH₂) is an amide functional group and can undergo several characteristic reactions.

Hydrolysis: Similar to the ester, the carbamoyl group can be hydrolyzed to a carboxylic acid and ammonia under either acidic or basic conditions. numberanalytics.comlibretexts.orgchemguide.co.uk This reaction typically requires heating. chemguide.co.uk

Acid-Catalyzed Hydrolysis: The amide oxygen is protonated, followed by nucleophilic attack by water to form a tetrahedral intermediate, which then breaks down to the carboxylic acid and an ammonium (B1175870) ion. numberanalytics.com

Base-Promoted Hydrolysis: A hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that eliminates an amide anion, which then deprotonates the carboxylic acid. libretexts.org

Dehydration to a Nitrile: The primary amide of the carbamoyl group can be dehydrated to form a nitrile (-C≡N) using various dehydrating agents. organic-chemistry.orgacs.orgnih.govresearchgate.net A highly efficient method involves using oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine (B44618) oxide. organic-chemistry.orgacs.orgnih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgnumberanalytics.comyoutube.comchemistrysteps.com This reaction proceeds by treating the amide with bromine or chlorine in the presence of a strong base like sodium hydroxide. numberanalytics.comnumberanalytics.com The reaction involves the formation of an N-bromoamide intermediate, which rearranges to an isocyanate that is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.orgchemistrysteps.com Applying this to this compound would result in the formation of Methyl 5-amino-2-methylbenzoate.

Reaction at Carbamoyl Group Reagents Product Functional Group
HydrolysisAcid or Base and HeatCarboxylic Acid
DehydrationOxalyl chloride, triethylamine, cat. Ph₃PONitrile
Hofmann RearrangementBr₂ or Cl₂, NaOHAmine

Electrophilic Aromatic Substitution Patterns on the Benzoate Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the methyl group (-CH₃), the ester group (-COOCH₃), and the carbamoyl group (-CONH₂).

Directing Effects of Substituents:

Methyl Group (-CH₃): This is an activating group and an ortho, para-director.

Ester Group (-COOCH₃): This is a deactivating group and a meta-director. numberanalytics.comvedantu.com

Carbamoyl Group (-CONH₂): This is a deactivating group and a meta-director.

In this compound, the substituents are located at positions 1 (ester), 2 (methyl), and 5 (carbamoyl). The available positions for substitution are 3, 4, and 6.

The ester group at position 1 directs incoming electrophiles to position 3.

The methyl group at position 2 directs to positions 4 and 6.

The carbamoyl group at position 5 directs to position 3.

The directing effects of the ester and carbamoyl groups reinforce each other, strongly favoring substitution at the position 3 . The activating effect of the methyl group directing to positions 4 and 6 will likely be overridden by the stronger deactivating and directing effects of the two meta-directing groups. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are most likely to occur at the position 3 of the benzene ring. nih.govnumberanalytics.comchemistrysteps.com

Role as a Nucleophile or Electrophile in Complex Reactions

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile in complex reaction sequences.

As an Electrophile: The carbonyl carbons of both the ester and the carbamoyl groups are electrophilic centers. They are susceptible to attack by a wide range of nucleophiles, as seen in the hydrolysis, aminolysis, and transesterification reactions discussed previously. These electrophilic sites are crucial for building more complex molecular architectures.

As a Nucleophile: The benzene ring, being electron-rich, is nucleophilic and can participate in electrophilic aromatic substitution reactions. libretexts.org Additionally, the nitrogen atom of the carbamoyl group has a lone pair of electrons and can exhibit nucleophilic character, for instance, in reactions leading to N-alkylation or N-acylation under specific conditions.

This dual reactivity makes this compound a versatile building block in organic synthesis, allowing for sequential modifications at different sites of the molecule to construct elaborate chemical structures.

Derivatization and Functionalization Studies

Strategic Modifications for Structure-Activity Relationship (SAR) Probing

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For Methyl 5-carbamoyl-2-methylbenzoate, SAR probing involves systematic modifications at different positions of the molecule to identify key structural features responsible for its effects. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, principles from related benzamide (B126) and benzoate (B1203000) analogs can be applied.

Key areas for modification on the this compound scaffold for SAR studies include:

The Carboxamide Group (-CONH₂): The nitrogen and hydrogen atoms of the amide can be substituted with various alkyl or aryl groups to explore the impact of steric bulk and electronics on activity. For instance, creating secondary or tertiary amides can alter hydrogen bonding capabilities and lipophilicity.

The Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters or amides. The size and nature of the ester's alkyl group can influence solubility and cell permeability.

The Aromatic Ring: The hydrogen atoms on the benzene (B151609) ring can be replaced with a range of substituents, such as halogens, alkyls, or alkoxy groups. These modifications can affect the molecule's electronic properties and its interaction with biological targets.

The Methyl Group (-CH₃): The methyl group at the 2-position can be modified or replaced to investigate the steric requirements of the binding pocket of a target protein.

Table 1: Potential Strategic Modifications of this compound for SAR Probing

Modification SiteType of ModificationPotential Impact
Carboxamide (-CONH₂)N-alkylation, N-arylationAltered hydrogen bonding, lipophilicity, and steric profile
Methyl Ester (-COOCH₃)Hydrolysis to acid, conversion to other esters/amidesModified solubility, metabolic stability, and pro-drug potential
Aromatic RingHalogenation, alkylation, alkoxylationChanged electronic distribution and binding interactions
Methyl Group (-CH₃)Replacement with other alkyl groups or functional groupsInvestigation of steric and electronic requirements for activity

Systematic derivatization at these sites allows for the construction of a library of analogs. Screening this library can provide valuable data to build a comprehensive SAR model, guiding the design of more potent and selective compounds.

Introduction of Heterocyclic Moieties and Other Functional Groups

The incorporation of heterocyclic rings into drug candidates is a common strategy in medicinal chemistry to improve pharmacological properties. Heterocycles can introduce new hydrogen bonding sites, modulate lipophilicity, and provide a rigid scaffold that can orient other functional groups for optimal target interaction. nih.govslideshare.netslideshare.net

For this compound, heterocyclic moieties can be introduced through several synthetic routes. For example, the carbamoyl (B1232498) group can serve as a precursor for the formation of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov Additionally, functional groups on the benzene ring can be used as handles for the attachment of pre-formed heterocyclic rings.

Examples of heterocyclic systems that could be incorporated include:

Pyrazoles and Imidazoles: These can be synthesized from dicarbonyl precursors, which could potentially be derived from the methylbenzoate core.

Oxadiazoles and Thiadiazoles: The carbamoyl group can be chemically transformed into these heterocycles, which are known to act as bioisosteres for amide and ester functionalities.

Benzimidazoles: Synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net A suitably functionalized derivative of this compound could undergo such a reaction. researchgate.net

The introduction of other functional groups, such as sulfonylureas or phosphonates, can also be explored to further diversify the chemical space around the core scaffold.

Table 2: Examples of Heterocyclic Moieties for Derivatization

Heterocyclic MoietyPotential Point of AttachmentRationale for Introduction
PyrazoleDerived from the benzene ring and adjacent substituentsIntroduction of hydrogen bond donors/acceptors, rigid scaffold
OxadiazoleBioisosteric replacement of the carbamoyl groupImproved metabolic stability and pharmacokinetic properties
BenzimidazoleFused to the benzene ringExtended aromatic system for enhanced binding interactions
PyrazineAttached as a substituent on the benzene ringModulation of electronic properties and solubility researchgate.net

Chiral Derivatization for Stereochemical Analysis and Resolution

While this compound itself is an achiral molecule, the introduction of a chiral center through derivatization can be a critical step in the development of stereoselective compounds. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the enantiomers of a chiral drug molecule.

Chiral derivatization can be achieved by introducing a substituent that is either chiral itself or creates a new stereocenter in the molecule. For example, reacting the carboxylic acid (obtained from the hydrolysis of the methyl ester) with a chiral alcohol or amine would result in a pair of diastereomers. These diastereomers can often be separated using standard chromatographic techniques like column chromatography or crystallization.

Once separated, the individual diastereomers can be converted back to the desired enantiomers of the target compound. The absolute stereochemistry of the separated enantiomers can be determined using methods such as X-ray crystallography or by using a chiral derivatizing agent with a known absolute configuration.

The biological activity of the individual enantiomers can then be evaluated to determine if one is more potent or has a better safety profile than the other. This information is crucial for the development of a single-enantiomer drug, which is often preferred over a racemic mixture.

Development of Advanced Probes and Ligands

This compound and its derivatives can serve as scaffolds for the development of advanced chemical probes and ligands for studying biological systems. nih.gov These tools are designed to interact with specific biological targets and can be used to investigate their function, localization, and regulation.

To create a molecular probe, a reporter group is typically attached to the core scaffold. This reporter group can be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope. The point of attachment is crucial and should be chosen so as not to interfere with the binding of the molecule to its target. SAR data is invaluable in making this decision. nih.gov

For example, a derivative of this compound could be functionalized with a linker arm, which is then coupled to a fluorescent tag. This fluorescent probe could then be used in cellular imaging experiments to visualize the localization of its target protein.

Similarly, by immobilizing a derivative onto a solid support, such as agarose (B213101) beads, an affinity resin can be created. This resin can be used to selectively capture the target protein from a complex biological sample, a technique known as affinity chromatography. This is a powerful method for protein purification and for identifying the binding partners of a particular compound. The development of such probes and ligands is a testament to the versatility of the this compound scaffold in chemical biology research.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Intermolecular Insights

Solid-State Structural Analysis: X-ray Crystallography for Conformation and Intermolecular Interactions

It is anticipated that the crystal structure of Methyl 5-carbamoyl-2-methylbenzoate would be significantly influenced by hydrogen bonding. The carbamoyl (B1232498) group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the ester group provides an additional acceptor site (C=O). This would likely lead to the formation of extensive intermolecular hydrogen-bonding networks, such as R22(8) motifs, where two molecules form a dimeric structure through pairs of N-H···O hydrogen bonds. nih.govsemanticscholar.org In the case of N-carbamothioyl-2-methylbenzamide, intramolecular N—H⋯O hydrogen bonds are observed, leading to the formation of an S(6) ring. nih.gov

Halogen bonding, while not directly applicable to the parent compound, is a noteworthy interaction in derivatives. For example, in brominated analogues, C—Br···O interactions can further stabilize the crystal packing. researchgate.net

Table 1: Predicted Crystallographic Parameters and Interactions for this compound (based on analogous compounds)

ParameterPredicted Value/InteractionBasis of Prediction
Crystal SystemMonoclinic or TriclinicCommon for similar aromatic compounds. nih.govnih.gov
Space GroupP-1, P21/c or similarCommon for centrosymmetric and non-centrosymmetric packing. nih.govnih.gov
Key Intermolecular InteractionsN-H···O hydrogen bonds (forming dimers or chains)Presence of carbamoyl and ester groups. nih.govsemanticscholar.orgnih.gov
C-H···O weak interactionsUbiquitous in organic crystals. nih.gov
π-π stackingPossible due to the aromatic ring. nih.gov
Dihedral AnglesTwisted conformation between the phenyl ring and the carbamoyl/ester groupsSteric hindrance from the ortho-methyl group. nih.gov

Vibrational Spectroscopy for Conformational and Interaction Studies (IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups and conformational properties of this compound. While a specific spectrum for this exact compound is not published, the expected vibrational modes can be inferred from data on similar molecules like methyl benzoate (B1203000) and other substituted benzamides. researchgate.netchemicalbook.comrsc.orgnist.govnih.gov

The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the carbonyl stretching vibrations of the ester and amide groups. The C=O stretching of the ester is typically observed in the range of 1720-1740 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower frequency, generally between 1650 and 1680 cm⁻¹, due to resonance effects. researchgate.net The N-H stretching vibrations of the primary amide would produce two distinct bands in the region of 3100-3500 cm⁻¹. amanote.com

The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will influence the exact positions and intensities of these bands. The C-N stretching of the carbamoyl group is expected around 1400 cm⁻¹. amanote.com

Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=O groups would also be Raman active. Conformational isomers, if present, could lead to the appearance of additional bands or splitting of existing bands in both IR and Raman spectra, particularly at low temperatures. rsc.org

Table 2: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
N-H Stretch (asymmetric & symmetric)3100 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (methyl group)2850 - 2960IR, Raman
Ester C=O Stretch1720 - 1740IR, Raman
Amide I (C=O Stretch)1650 - 1680IR
Amide II (N-H Bend and C-N Stretch)1580 - 1620IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C-N Stretch~1400IR
C-O Stretch (ester)1100 - 1300IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. By analyzing the ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined. rsc.orgresearchgate.netchemicalbook.comdoi.orgrsc.orgspectrabase.comchemicalbook.com

In the ¹H NMR spectrum, the protons of the aromatic ring are expected to appear in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will be dictated by the substitution pattern. The proton ortho to the ester group will likely be the most downfield due to the electron-withdrawing nature of this group. The protons of the carbamoyl group (-CONH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent. The methyl group attached to the ring would resonate upfield, typically around 2.3-2.6 ppm, while the methyl ester protons would appear as a sharp singlet around 3.9 ppm. rsc.orgrsc.orgchemicalbook.com

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbons of the ester and amide groups are expected to be the most downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 120 and 140 ppm, with the carbon attached to the ester group being the most deshielded. The methyl carbon of the ester will be around 52 ppm, and the methyl carbon on the ring will be further upfield, around 20 ppm. rsc.orgchemicalbook.comdoi.org

Dynamic processes, such as restricted rotation around the C-N bond of the amide, could be studied using variable temperature NMR. At lower temperatures, the rotation may become slow enough on the NMR timescale to result in separate signals for the two amide protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 140
CONH₂Broad singlet (variable)-
Ring-CH₃2.3 - 2.6~20
O-CH₃~3.9~52
Ester C=O-165 - 170
Amide C=O-170 - 175

Mass Spectrometry for Mechanistic Pathway Analysis and Derivatization Confirmation

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺·), which then undergoes fragmentation. nih.govresearchgate.netnih.govdocbrown.infoyoutube.comlibretexts.orgwikipedia.orgyoutube.comlibretexts.org

The fragmentation of aromatic esters often involves cleavage of the bonds adjacent to the carbonyl group. A common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) radical (·OCH₃), leading to the formation of an acylium ion. For this compound, this would result in a fragment with m/z corresponding to [M-31]⁺. Another possible fragmentation is the loss of the methyl ester group as a whole or parts of it. docbrown.infoyoutube.com

The presence of the carbamoyl group introduces additional fragmentation possibilities. Cleavage of the C-N bond could lead to the loss of ·NH₂ (m/z = 16) or the entire carbamoyl group. The fragmentation pattern can be complex due to the presence of multiple functional groups that can direct the fragmentation process. The McLafferty rearrangement is a common fragmentation mechanism for compounds containing a carbonyl group and a γ-hydrogen, though its applicability here would depend on the specific conformation. wikipedia.orglibretexts.org

Gas-phase decomposition studies using techniques like collision-induced dissociation (CID) in a tandem mass spectrometer would provide more detailed insights into the fragmentation mechanisms and the structure of the fragment ions. nih.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ionm/z (relative to M⁺·)Proposed Fragmentation Pathway
[M]⁺·MMolecular Ion
[M - 15]⁺M - 15Loss of ·CH₃ from the ring
[M - 31]⁺M - 31Loss of ·OCH₃ from the ester
[M - 44]⁺M - 44Loss of CONH₂ radical
[M - 59]⁺M - 59Loss of ·COOCH₃
[C₇H₄O(CONH₂)]⁺VariesAcylium ion from ester cleavage

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) and Ab Initio Studies of Electronic Structure and Reactivity

At the forefront of computational analysis, Density Functional Theory (DFT) and ab initio methods offer profound insights into the electronic architecture and inherent reactivity of "Methyl 5-carbamoyl-2-methylbenzoate". These quantum mechanical calculations allow for a detailed examination of the molecule's electron distribution and energy states, which are fundamental to its chemical behavior.

HOMO-LUMO Analysis and Molecular Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For "this compound", the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized over the electron-rich regions of the molecule, indicating the sites most susceptible to electrophilic attack, while the LUMO resides over the electron-deficient areas, marking the likely targets for nucleophiles.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting how "this compound" will interact with other molecules. The red-colored regions on an MEP map indicate areas of high electron density and negative potential, which are prone to electrophilic attack. Conversely, blue-colored regions signify areas of low electron density and positive potential, indicating favorable sites for nucleophilic interaction. The analysis of the electrostatic potential and charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, which can significantly influence the compound's physical and biological properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

While quantum mechanical methods provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and bonds, MD simulations can explore the conformational landscape of "this compound". This is particularly important for flexible molecules, as it allows for the identification of the most stable, low-energy conformations. Furthermore, MD simulations can be used to study the process of intermolecular recognition, providing insights into how "this compound" might bind to a biological target or self-assemble. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern these recognition events.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction (Preclinical)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity. In the preclinical assessment of "this compound", QSAR can be employed to predict its potential therapeutic effects or toxicity based on its physicochemical properties and structural features, known as molecular descriptors. By developing a QSAR model from a set of related compounds with known activities, it is possible to predict the activity of "this compound" and gain insights into the structural features that are crucial for its biological function. This can help in prioritizing compounds for further experimental testing and in designing new analogues with improved activity.

Docking Studies and Binding Mode Predictions in Biological Systems (Preclinical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein or a nucleic acid. For "this compound", docking studies can be instrumental in identifying potential biological targets and in elucidating its mechanism of action at a molecular level. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The insights gained from docking can guide the design of more potent and selective derivatives of "this compound" for therapeutic applications.

Applications in Organic Synthesis and Material Science

Utilization as a Key Building Block for Complex Molecule Synthesis

While direct examples of complex molecules synthesized from Methyl 5-carbamoyl-2-methylbenzoate are not readily found in scientific databases, its structure suggests its potential as a versatile building block. Substituted benzoic acid derivatives are fundamental components in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds.

For instance, structurally related molecules, such as methyl 2-formylbenzoate (B1231588) and its derivatives, are recognized as valuable precursors in the synthesis of various bioactive compounds. justia.com These related compounds undergo transformations to create molecules with applications as antifungal, antihypertensive, and anticancer agents. justia.com Similarly, other substituted benzoates like methyl 2-methoxy-5-sulfamoylbenzoate serve as key intermediates in the preparation of pharmaceutical drugs like Sulpiride. google.com Another example is 5-formyl-2-methoxy methyl benzoate (B1203000), which is a crucial intermediate in the synthesis of the drug Eluxadoline. google.com

The presence of both an ester and an amide group in this compound offers multiple points for chemical modification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to form larger molecules. The carbamoyl (B1232498) group can also participate in various chemical transformations, although it is generally more stable. This dual functionality makes it a potentially useful starting material for the construction of more intricate molecular architectures.

Table 1: Examples of Related Benzoate Derivatives in Pharmaceutical Synthesis

Benzoate DerivativeRoleResulting Pharmaceutical
Methyl 2-methoxy-5-sulfamoylbenzoateKey IntermediateSulpiride
5-Formyl-2-methoxy methyl benzoateKey IntermediateEluxadoline

This table presents examples of structurally related compounds and does not imply the direct use of this compound in these syntheses.

Precursor for Advanced Functional Materials

There is currently no specific information available in the scientific literature or patent databases detailing the use of this compound as a precursor for advanced functional materials. However, the development of new polymers and materials often relies on monomers with specific functional groups that can undergo polymerization.

Theoretically, this compound could be chemically modified to serve as a monomer. For example, the ester could be hydrolyzed to a carboxylic acid, and the carbamoyl group could potentially be converted to other functional groups, creating a bifunctional molecule suitable for polymerization reactions like the formation of polyamides or polyesters. Despite this theoretical potential, no such applications have been reported.

Ligand Design and Coordination Chemistry

The application of this compound itself in ligand design and coordination chemistry is not described in the available literature. Typically, for a molecule to act as a ligand, it must possess atoms with lone pairs of electrons that can coordinate to a metal center. While the oxygen and nitrogen atoms in this compound have lone pairs, its direct use as a ligand in the formation of metal complexes has not been documented.

More commonly, the corresponding carboxylic acid, 5-carbamoyl-2-methylbenzoic acid, would be a more likely candidate for a ligand in coordination chemistry. Carboxylic acids are well-known to coordinate with metal ions to form a vast array of coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications in areas such as gas storage, catalysis, and sensing.

The general principle involves the reaction of a multitopic organic ligand, such as a dicarboxylic or tricarboxylic acid, with a metal salt, leading to the formation of an extended network structure. While numerous examples of coordination polymers and MOFs exist with various benzoic acid derivatives as ligands, there are no specific reports on the use of 5-carbamoyl-2-methylbenzoic acid for this purpose. The study of coordination polymers often involves ligands with carboxylate groups that can bridge metal centers to form one, two, or three-dimensional structures.

Q & A

Q. Methodological Guidance

  • Systematic Review Frameworks : Apply PRISMA guidelines to aggregate and critique studies, prioritizing assays with validated positive/negative controls .
  • Dose-Response Meta-Analysis : Statistically reconcile discrepancies by normalizing data to common metrics (e.g., IC50_{50}) and assessing publication bias .
  • Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited cell lines) to isolate target interactions from off-target effects .

What safety precautions are essential when handling this compound in vitro?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal via licensed hazardous waste services .
  • Toxicological Screening : Assume neurotoxic or hepatotoxic potential based on structural analogs (e.g., fentanyl carbamates) until proven otherwise .

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